molecular formula C19H11BrClN3O2 B3713149 5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide

5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide

Cat. No.: B3713149
M. Wt: 428.7 g/mol
InChI Key: PXRXPTGFKPCGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide” is a complex organic molecule that contains a benzoxazole ring, which is a type of heterocyclic compound . Benzoxazoles are known to have various biological activities and are used in drug discovery .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzoxazole ring, which is a bicyclic system containing a benzene ring fused to an oxazole ring . Additionally, the molecule contains bromine and chlorine atoms, which could potentially influence its reactivity and properties.


Chemical Reactions Analysis

Benzoxazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and various types of cycloaddition reactions . The presence of the bromine and chlorine atoms could make the compound susceptible to halogen exchange reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzoxazole ring could contribute to the compound’s stability and rigidity . The bromine and chlorine atoms could influence the compound’s reactivity, polarity, and lipophilicity.

Future Directions

Benzoxazoles are a class of compounds that are widely studied in medicinal chemistry due to their diverse biological activities . Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action.

Properties

IUPAC Name

5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrClN3O2/c20-13-7-12(9-22-10-13)18(25)23-15-4-1-11(2-5-15)19-24-16-8-14(21)3-6-17(16)26-19/h1-10H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRXPTGFKPCGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.